molecular formula C9H22Cl2N2 B1424696 n-Ethyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride CAS No. 1220027-24-6

n-Ethyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride

Cat. No. B1424696
CAS RN: 1220027-24-6
M. Wt: 229.19 g/mol
InChI Key: BOVWNLGUEZPNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Ethyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” is a chemical compound with the empirical formula C9H20N2 . It has a molecular weight of 156.27 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is CCN(CC)CC1CCCN1 . The InChI string is 1S/C9H20N2/c1-3-11(4-2)8-9-6-5-7-10-9/h9-10H,3-8H2,1-2H3 . The InChI key is SWMHMAUXZINLIQ-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibition

Cadmium(II) Schiff base complexes, incorporating similar structural motifs to n-Ethyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, have demonstrated significant corrosion inhibition properties on mild steel in acidic environments. These complexes showed promising results in protecting steel surfaces against corrosion, as indicated by electrochemical impedance spectroscopy and potentiodynamic polarization techniques. This research bridges the gap between coordination chemistry and materials science, particularly in corrosion engineering (Das et al., 2017).

Catalytic Activity in Polymerization

Zinc complexes containing ligands structurally related to n-Ethyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride have been synthesized and analyzed. Their catalytic activity was examined in the ring-opening polymerization of rac-lactide, where one of the complexes displayed high catalytic efficiency and stereocontrol in producing polylactide. This study provides insights into the role of these complexes in catalytic applications, particularly in polymer synthesis (Nayab et al., 2012).

Pharmaceutical Analysis

A study focused on developing a method for determining the related substances in betahistine hydrochloride tablets, which are structurally similar to n-Ethyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride. The method involved high-performance liquid chromatography (HPLC) and revealed the presence of various impurities in the samples. This research is crucial for ensuring the purity and safety of pharmaceutical products (Ron, 2015).

Sigma Receptor Ligand Development

Compounds structurally akin to n-Ethyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride were synthesized and evaluated for their affinity to sigma receptors. This study identified novel, highly potent sigma ligands that could serve as a basis for investigating the functional role of sigma receptors and developing new therapeutic agents (de Costa et al., 1992).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)8-9-6-5-7-10-9;;/h9-10H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVWNLGUEZPNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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